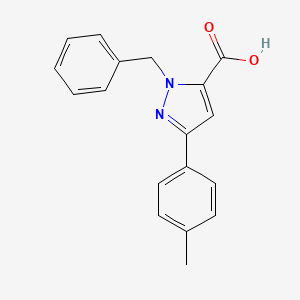

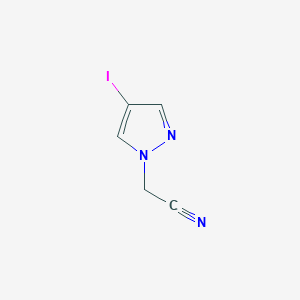

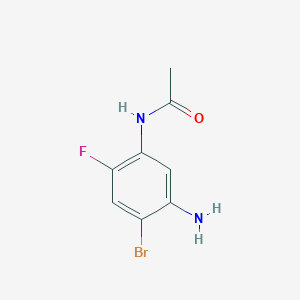

![molecular formula C11H16IN B3044016 Diethyl[(2-iodophenyl)methyl]amine CAS No. 99558-03-9](/img/structure/B3044016.png)

Diethyl[(2-iodophenyl)methyl]amine

説明

Diethyl[(2-iodophenyl)methyl]amine is a type of amine, which is an organic compound. Amines are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to nitrogen .

Synthesis Analysis

The synthesis of amines involves various methods. One common method involves the reduction of nitriles or amides and nitro compounds. Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it sp3 hybridized and trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, they can react with CS2 in the presence of a base to form a corresponding dithiocarbamate, which can then undergo desulfurylation to form the desired isothiocyanate .Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification. For primary and secondary amines, hydrogen bond donation distinguishes their properties and reactivity from tertiary amines . Amines of low molar mass are quite soluble in water .科学的研究の応用

Brain Imaging and Radiopharmaceuticals Diethyl[(2-iodophenyl)methyl]amine and its derivatives have been studied for their potential in brain imaging and as radiopharmaceuticals. The localization of iodophenylalkyl amines, including those related to this compound, in the rat brain has been evaluated, highlighting their utility in developing I-123-labeled amines for brain studies. These compounds show promise due to their high brain activity and favorable brain-to-blood activity ratios, making them useful for brain imaging and potentially for the diagnosis of neurological disorders (Winchell et al., 1980).

Drug Delivery Systems Another area of application is in the development of drug delivery systems, particularly for targeting the brain. Studies have investigated radioiodinated phenylamines attached to dihydropyridine carriers as a means of brain-specific delivery of radiopharmaceuticals. Such compounds, including derivatives of this compound, demonstrate the ability to cross the blood-brain barrier effectively. This characteristic suggests their potential in delivering therapeutic agents directly to the brain, thus enhancing treatment efficacy for various neurological conditions (Tedjamulia et al., 1985).

Chemical Synthesis and Medicinal Chemistry this compound and its analogs play a role in chemical synthesis and medicinal chemistry, serving as intermediates in the synthesis of various compounds. The development of terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids, for example, demonstrates the utility of such iodinated compounds in creating molecules with potential applications in medical imaging and therapy. The unique properties of these synthesized compounds, such as their myocardial retention and minimal in vivo deiodination, underline the importance of this compound derivatives in the design and development of new diagnostic and therapeutic agents (Goodman et al., 1984).

Safety and Hazards

特性

IUPAC Name |

N-ethyl-N-[(2-iodophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFQHCGPQLYBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

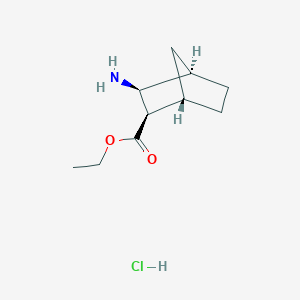

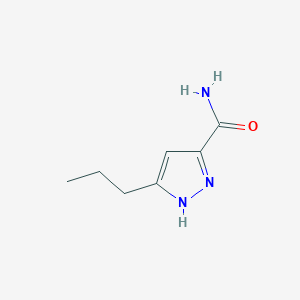

![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)

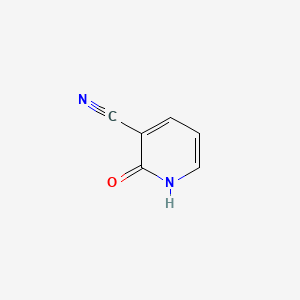

![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)